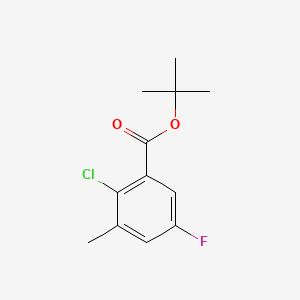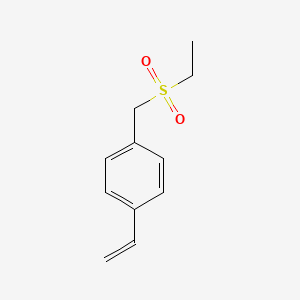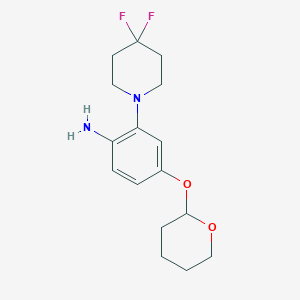
2-(4,4-Difluoropiperidin-1-yl)-4-((tetrahydro-2H-pyran-2-yl)oxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4,4-Difluoropiperidin-1-yl)-4-((tetrahydro-2H-pyran-2-yl)oxy)aniline is a synthetic organic compound that features a piperidine ring substituted with two fluorine atoms and an aniline moiety connected via a tetrahydropyran group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Difluoropiperidin-1-yl)-4-((tetrahydro-2H-pyran-2-yl)oxy)aniline typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the Aniline Group: The aniline moiety can be introduced via nucleophilic aromatic substitution or through palladium-catalyzed cross-coupling reactions.
Formation of the Tetrahydropyran Group: The tetrahydropyran group can be synthesized via acid-catalyzed cyclization of diols or by using tetrahydropyranyl protecting groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, forming quinone derivatives.
Reduction: Reduction reactions can target the nitro group (if present) on the aniline ring, converting it to an amine.
Substitution: The fluorine atoms on the piperidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Substituted piperidine derivatives.
Applications De Recherche Scientifique
2-(4,4-Difluoropiperidin-1-yl)-4-((tetrahydro-2H-pyran-2-yl)oxy)aniline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound can be used to study the effects of fluorine substitution on biological activity and pharmacokinetics.
Industrial Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 2-(4,4-Difluoropiperidin-1-yl)-4-((tetrahydro-2H-pyran-2-yl)oxy)aniline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance binding affinity and metabolic stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Fluoropiperidin-1-yl)-4-((tetrahydro-2H-pyran-2-yl)oxy)aniline: Similar structure but with only one fluorine atom.
2-(4,4-Difluoropiperidin-1-yl)-4-methoxyaniline: Similar structure but with a methoxy group instead of the tetrahydropyran group.
Uniqueness
The presence of two fluorine atoms on the piperidine ring and the tetrahydropyran group makes 2-(4,4-Difluoropiperidin-1-yl)-4-((tetrahydro-2H-pyran-2-yl)oxy)aniline unique. These structural features can influence its chemical reactivity, biological activity, and pharmacokinetic properties, distinguishing it from similar compounds.
Propriétés
Formule moléculaire |
C16H22F2N2O2 |
|---|---|
Poids moléculaire |
312.35 g/mol |
Nom IUPAC |
2-(4,4-difluoropiperidin-1-yl)-4-(oxan-2-yloxy)aniline |
InChI |
InChI=1S/C16H22F2N2O2/c17-16(18)6-8-20(9-7-16)14-11-12(4-5-13(14)19)22-15-3-1-2-10-21-15/h4-5,11,15H,1-3,6-10,19H2 |
Clé InChI |
NFLNXMIBAOOGPR-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)OC2=CC(=C(C=C2)N)N3CCC(CC3)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


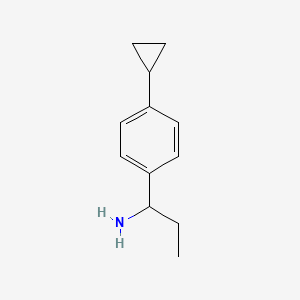
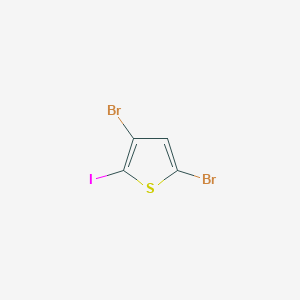
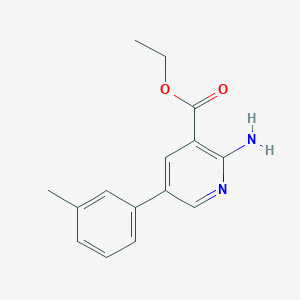
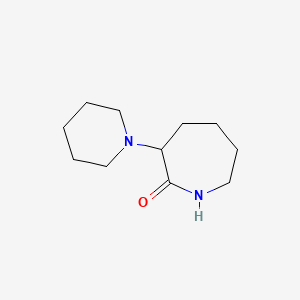

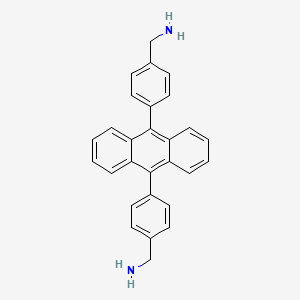
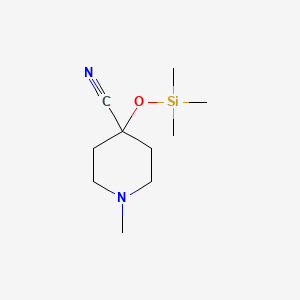
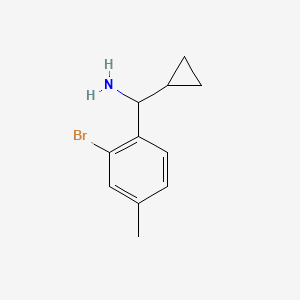
![2-Bromo-3-chlorodibenzo[b,d]furan](/img/structure/B14769896.png)

![(R)-(3,3,3',3'-Tetramethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diyl)bis(diphenylphosphane)](/img/structure/B14769910.png)
